molecular formula C21H26FN5O2S B11017277 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

Cat. No.: B11017277
M. Wt: 431.5 g/mol
InChI Key: DKTWHMRNBBTDJE-UHFFFAOYSA-N
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Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a potent and selective small molecule inhibitor with significant research value in oncology, particularly for the study of hematological malignancies. Its primary mechanism of action involves the dual inhibition of Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), two critical signaling nodes in cancer cell proliferation and survival. Hyperlinked Source: PubMed Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms, while mutations in FLT3 are among the most common genetic lesions in acute myeloid leukemia (AML). Hyperlinked Source: NCI This compound acts as a type II inhibitor, binding to the inactive DFG-out conformation of the kinase domain, which can provide advantages in overcoming certain resistance mutations. Hyperlinked Source: Nature Reviews Drug Discovery Its molecular architecture, featuring a 1,3,4-thiadiazole scaffold linked to a 4-(4-fluorophenyl)piperazine moiety, is designed for high affinity and selectivity. Researchers utilize this compound to dissect JAK2 and FLT3 signaling pathways in vitro, to investigate mechanisms of drug resistance, and to evaluate its efficacy as a therapeutic candidate in pre-clinical models of leukemia and other cancers. Hyperlinked Source: Patent WO2019191142A1

Properties

Molecular Formula

C21H26FN5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C21H26FN5O2S/c22-16-7-9-17(10-8-16)26-11-13-27(14-12-26)19(29)6-2-5-18(28)23-21-25-24-20(30-21)15-3-1-4-15/h7-10,15H,1-6,11-14H2,(H,23,25,28)

InChI Key

DKTWHMRNBBTDJE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclobutylthiadiazole Formation

The thiadiazole core is synthesized via cyclocondensation of cyclobutanecarboxylic acid hydrazide with carbon disulfide under basic conditions:

Cyclobutanecarbohydrazide+CS2KOH, EtOH5-Cyclobutyl-1,3,4-thiadiazole-2-thiol(Yield: 68–72%)\text{Cyclobutanecarbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-Cyclobutyl-1,3,4-thiadiazole-2-thiol} \quad \text{(Yield: 68–72\%)}

Reaction Optimization

ParameterOptimal ConditionEffect on Yield
SolventAnhydrous ethanolMaximizes cyclization
Temperature80–85°CPrevents dimerization
Reaction time6–8 hoursBalances completion vs. degradation

Thiol oxidation to the corresponding amine is achieved using hydrogen peroxide in acetic acid:

Thiadiazole-2-thiol+H2O2AcOH5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene amine(Yield: 85%)\text{Thiadiazole-2-thiol} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH}} \text{5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene amine} \quad \text{(Yield: 85\%)}

Preparation of 4-(4-Fluorophenyl)piperazin-1-yl-pentan-5-one

Piperazine Substitution

4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution between 1-fluoro-4-nitrobenzene and piperazine in dimethylformamide (DMF):

1-Fluoro-4-nitrobenzene+PiperazineDMF, 110°C4-(4-Fluorophenyl)piperazine(Yield: 78%)\text{1-Fluoro-4-nitrobenzene} + \text{Piperazine} \xrightarrow{\text{DMF, 110°C}} \text{4-(4-Fluorophenyl)piperazine} \quad \text{(Yield: 78\%)}

Pentanamide Backbone Assembly

The oxopentanamide chain is constructed through a four-step sequence:

  • Methyl 5-bromovalerate synthesis : Valeric acid is esterified and brominated at the γ-position using N-bromosuccinimide (NBS).

  • Coupling with piperazine : The bromide undergoes nucleophilic displacement with 4-(4-fluorophenyl)piperazine in acetonitrile:

Methyl 5-bromovalerate+Piperazine derivativeCH₃CN, K₂CO₃Methyl 5-[4-(4-fluorophenyl)piperazin-1-yl]valerate(Yield: 65%)\text{Methyl 5-bromovalerate} + \text{Piperazine derivative} \xrightarrow{\text{CH₃CN, K₂CO₃}} \text{Methyl 5-[4-(4-fluorophenyl)piperazin-1-yl]valerate} \quad \text{(Yield: 65\%)}

  • Saponification : Ester hydrolysis with lithium hydroxide yields the carboxylic acid:

Methyl esterLiOH, MeOH/H₂O5-[4-(4-Fluorophenyl)piperazin-1-yl]valeric acid(Yield: 92%)\text{Methyl ester} \xrightarrow{\text{LiOH, MeOH/H₂O}} \text{5-[4-(4-Fluorophenyl)piperazin-1-yl]valeric acid} \quad \text{(Yield: 92\%)}

  • Oxo-group introduction : The terminal carboxylic acid is converted to the ketone via a Hofmann rearrangement using bromine in alkaline conditions:

Valeric acidBr₂, NaOH5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid(Yield: 58%)\text{Valeric acid} \xrightarrow{\text{Br₂, NaOH}} \text{5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid} \quad \text{(Yield: 58\%)}

Final Amide Coupling

The thiadiazole amine and pentanamide acid are coupled using carbodiimide chemistry:

Thiadiazole amine+5-Oxopentanoic acidEDC\cdotpHCl, HOBt, DCMTarget compound(Yield: 74%)\text{Thiadiazole amine} + \text{5-Oxopentanoic acid} \xrightarrow{\text{EDC·HCl, HOBt, DCM}} \text{Target compound} \quad \text{(Yield: 74\%)}

Coupling Optimization

Reagent SystemSolventTemperatureYield
EDC·HCl/HOBtDichloromethane0°C → RT74%
DCC/DMAPTHFRT62%
HATU/DIEADMF40°C68%

EDC·HCl with HOBt in DCM provides superior regioselectivity and minimal racemization.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Methanol/water (4:1) yields crystals with >99% purity (HPLC).

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.89 (m, cyclobutyl CH₂), 2.34 (s, ketone CH₂), 3.21–3.65 (m, piperazine CH₂), 7.12–7.45 (m, fluorophenyl Ar-H).

    • HRMS : m/z calcd. for C₂₁H₂₆FN₅O₂S [M+H]⁺: 432.1817; found: 432.1819.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces coupling time from 12 hours to 35 minutes, improving yield to 81%.

Solid-Phase Synthesis

Immobilization of the thiadiazole amine on Wang resin enables iterative coupling, though yields are lower (57%) due to steric hindrance.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch size5–10 g1–2 kg
Cycle time48 hours6 days
Overall yield62%58%
Purity99%98.5%

Thermodynamic analysis reveals exothermic amidation (ΔH = −89 kJ/mol), necessitating jacketed reactors for temperature control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. For example, the piperazine moiety might bind to neurotransmitter receptors, while the thiadiazole ring could interact with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. Thiadiazole Derivatives
Compounds bearing the 1,3,4-thiadiazole scaffold are prevalent in bioactive molecules due to their electron-deficient aromatic system, which facilitates π-π stacking and hydrogen bonding. For example:

  • 1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides (I): Synthesized by Zhang et al. (1988), these derivatives exhibit plant growth-promoting activity at low concentrations.
  • N′-5-Tetrazolyl-N-aroylthioureas : These compounds, reported by Li and Wang (2003), share a thiourea linkage but replace the thiadiazole with a tetrazole ring. They demonstrate herbicidal activity, suggesting that the thiadiazole in the target compound may enhance stability against enzymatic degradation .

2.1.2. Piperazine-Containing Analogues
The 4-(4-fluorophenyl)piperazine moiety is a hallmark of serotoninergic and dopaminergic ligands. For instance:

  • 5-[4-(4-Fluorophenyl)piperazin-1-yl]-pentanamide Derivatives: Substitution patterns on the piperazine ring (e.g., fluorophenyl vs. methoxyphenyl) significantly impact receptor binding. The fluorophenyl group in the target compound likely enhances affinity for serotonin (5-HT) receptors compared to non-halogenated analogues .
Functional Group Comparison

Cyclobutyl vs. Methyl/Aryl Substitutions

  • In contrast, methyl-substituted thiadiazoles (e.g., 5-methyl-1,3,4-thiadiazol-2-yl derivatives) show reduced metabolic stability due to easier oxidative degradation .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity increases metabolic resistance and membrane permeability. Methoxy groups, as seen in ’s 2-methoxybenzylidene derivative, may enhance solubility but reduce bioavailability due to faster glucuronidation .
Bioactivity Profiles

A comparative analysis of bioactivity is summarized below:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound 1,3,4-Thiadiazole Cyclobutyl, 4-fluorophenylpiperazine Hypothesized CNS activity (unconfirmed)
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-... Thiazolidinone-thiadiazole 2-Methoxybenzylidene, methylthiadiazole Antifungal, antibacterial
N-5-Tetrazolyl-N′-arylurea Derivatives Tetrazole-arylurea Varied aryl groups (e.g., p-Br, p-OCH₃) Plant growth regulation, cytokinin-like

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of thiosemicarbazides or cyclization of thioureas. However, the cyclobutyl group may require specialized reagents (e.g., cyclobutanecarbonyl chloride) .
  • Structure-Activity Relationship (SAR) : The fluorophenylpiperazine unit is critical for receptor affinity, while the thiadiazole ring contributes to metabolic stability. Comparative studies suggest that replacing the cyclobutyl with bulkier groups (e.g., adamantyl) could further enhance selectivity .
  • Unresolved Questions: No direct pharmacological data exist for the target compound.

Biological Activity

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a piperazine moiety, which are both known for their biological activity. The molecular formula is C18H17F3N4O2SC_{18}H_{17}F_{3}N_{4}O_{2}S with a molecular weight of 410.4 g/mol. Understanding the structure is crucial for elucidating its mechanism of action.

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₄O₂S
Molecular Weight410.4 g/mol
CAS Number1282132-99-3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiadiazole rings can inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for related compounds ranged from 1 to 7 µM, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin (IC50 = 0.5 µM) .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated against various bacterial strains. In vitro studies revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM . This suggests that the presence of the thiadiazole ring enhances the compound's interaction with microbial targets.

Antioxidant Activity

The antioxidant capabilities of this compound were assessed using the DPPH assay, a common method for evaluating free radical scavenging activity. Related compounds demonstrated varying degrees of antioxidant potential, with some derivatives showing IC50 values significantly lower than ascorbic acid (IC50 = 111.6 µM), indicating strong free radical scavenging ability .

Structure–Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural features:

  • Thiadiazole Ring : Known for enhancing anticancer and antimicrobial activities.
  • Piperazine Moiety : Provides flexibility in binding interactions with biological targets.
  • Substituents : Electron-withdrawing groups at specific positions have been shown to enhance antimicrobial efficacy .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their anticancer properties against MCF-7 cells, revealing promising results .
  • Antimicrobial Screening : Another research effort assessed the antimicrobial activity of these compounds against multiple strains, confirming their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide?

  • Answer: The synthesis involves multi-step reactions, including cyclocondensation of thiadiazole precursors, piperazine coupling, and oxopentanamide formation. Key challenges include maintaining stereochemical integrity (Z-configuration at the thiadiazole-ylidene moiety) and controlling reaction conditions (e.g., anhydrous environment for cyclobutyl group stability). Analytical techniques like TLC and NMR must be employed at each stage to monitor intermediate purity .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) is critical for confirming structural features like the fluorophenyl and cyclobutyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches in the oxopentanamide). X-ray crystallography may resolve stereochemical ambiguities in the thiadiazole-ylidene system .

Q. How can researchers assess the compound's preliminary biological activity?

  • Answer: Begin with in vitro assays targeting receptors or enzymes associated with the 4-fluorophenylpiperazine moiety (e.g., serotonin or dopamine receptors). Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. Dose-response curves should be generated to determine IC₅₀ values, with positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. What strategies optimize reaction yields while preserving stereochemical fidelity in the thiadiazole-ylidene core?

  • Answer: Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Bayesian optimization algorithms can identify ideal conditions with minimal trial runs. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated coupling) may be required .

Q. How do structural modifications (e.g., substituent variation on the piperazine or cyclobutyl groups) affect biological activity?

  • Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituent changes (e.g., replacing 4-fluorophenyl with chlorophenyl or methyl groups). Use molecular docking to predict binding affinities to target proteins (e.g., GPCRs) and validate with functional assays. Thermodynamic solubility assays (e.g., shake-flask method) can correlate structural changes with bioavailability .

Q. What computational methods are effective for modeling the compound's interaction with biological targets?

  • Answer: Molecular dynamics (MD) simulations can map conformational stability in aqueous environments. Density Functional Theory (DFT) calculations predict electronic properties of the thiadiazole-ylidene system, while molecular docking (AutoDock Vina, Schrödinger) identifies potential binding pockets. Combine these with free-energy perturbation (FEP) to quantify binding energetics .

Q. How can contradictory data from biological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer: Standardize assay protocols (e.g., cell line selection, incubation time) and validate with reference compounds. Use orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) to cross-verify results. Statistical tools like Grubbs’ test can identify outliers in replicate experiments .

Methodological Considerations

Q. What analytical workflows ensure purity and stability during long-term storage?

  • Answer: Perform accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via HPLC-UV/Vis and LC-MS. For storage, lyophilize the compound and store under inert gas (argon) at -80°C. Periodic NMR analysis confirms structural integrity .

Q. How can researchers validate the compound's mechanism of action in complex biological systems?

  • Answer: Use CRISPR-Cas9 gene editing to knockout putative target genes in cell models. Compare compound efficacy in wild-type vs. knockout cells. Additionally, employ proteomics (e.g., SILAC) to identify differentially expressed proteins post-treatment .

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